[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-8-5-13(16)18-11-6-9(3-4-10(8)11)17-7-12(14)15/h3-6H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQLKTMNNSRLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-ethylcoumarin with chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₆H₁₈O₅
Molecular Weight : 290.31 g/mol
IUPAC Name : [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
The compound features a chromen-7-yloxy moiety that contributes to its chemical reactivity and biological activity. The presence of both the ethyl group and the acetic acid moiety enhances its solubility and interaction with biological targets.
Chemistry
This compound serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The acetic acid moiety can undergo substitution reactions with different nucleophiles.
- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield alcohols.
This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
Research has indicated that this compound exhibits significant biological activities , including:
-
Antimicrobial Properties : Studies show effectiveness against various bacterial strains, suggesting potential for developing new antibiotics.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 - Anticancer Activity : Preliminary investigations reveal cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting cell proliferation. For example, it has shown an IC50 value of 9.54 μM against MCF-7 breast cancer cells .
Medicine
The compound is being explored for its therapeutic potential in treating various diseases due to its bioactive properties:
-
Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for treating inflammatory diseases.
Disease Model Effectiveness Arthritis Significant reduction in swelling
Industry
In industrial applications, this compound is utilized in:
-
Development of Photoactive Materials : Its fluorescent properties make it suitable for use in dyes and sensors.
Application Description Laser Dyes High emission quantum yield Fluorescent Sensors Good solubility in common solvents
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated its effectiveness against multi-drug resistant bacteria, highlighting its potential as a lead compound for antibiotic development.
- Cancer Research : A recent investigation into its anticancer properties showed that the compound induced apoptosis in human cancer cell lines, suggesting mechanisms involving mitochondrial pathways .
- Industrial Application : Research on the use of this compound in developing fluorescent materials indicated promising results in enhancing the efficiency of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes due to its lipophilic nature, allowing it to interact with intracellular targets. It can inhibit enzymes, modulate signaling pathways, and induce cellular responses such as apoptosis .
Comparison with Similar Compounds
Similar Compounds
- [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- [(2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position of the coumarin ring differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Biological Activity
[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chromenone structure, exhibits a range of pharmacological properties, including antimicrobial and antioxidant effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Penetration : Due to its lipophilic nature, the compound can easily cross cell membranes and interact with intracellular targets.
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Signal Modulation : The compound may modulate signaling pathways that control cell proliferation and apoptosis, contributing to its anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus pneumoniae | 12.5 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Bacillus subtilis | 15 µg/mL |
| Salmonella panama | 20 µg/mL |
The compound showed particularly high activity against Staphylococcus pneumoniae, suggesting potential therapeutic applications in treating bacterial infections .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.54 |
| PC-3 | 37.58 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with formulations containing this compound compared to controls .
- Cancer Treatment : In vitro studies demonstrated that treatment with [(4-ethyl-2-oxo-2H-chromen-7-yloxy]acetic acid led to a marked decrease in cell viability in breast cancer cells, supporting its potential use as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. How can the synthesis of [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid be optimized for higher yields?
- Methodology : Adapt the nucleophilic substitution protocol used for analogous coumarin derivatives. React 7-hydroxy-4-ethyl-2H-chromen-2-one with ethyl chloroacetate in anhydrous DMF using potassium carbonate as a base at 80°C for 10–12 hours. Purify the crude product via crystallization from ethanol, achieving yields >80% by optimizing stoichiometry and reaction time . Monitor reaction progress using TLC (ethyl acetate/hexane, 1:3).
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodology :
- Spectroscopy : Use FT-IR to confirm ester/acid C=O stretches (~1700–1750 cm⁻¹) and coumarin lactone (~1650 cm⁻¹). Employ ¹H/¹³C NMR to verify substituent positions: coumarin protons (δ 6.2–8.2 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂), and acetate/acid protons (δ 3.8–4.2 ppm for OCH₂CO) .
- Crystallography : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray data and refine using SHELXL-2018, addressing anisotropic displacement parameters and hydrogen bonding networks .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?
- Methodology : For disordered ethyl or acetate groups, apply SHELXL’s PART and SUMP commands to model partial occupancy. For twinning, use TWIN/BASF commands with HKLF 5 format. Validate refinement with R1/wR2 convergence (<5% discrepancy) and CheckCIF/PLATON analysis. Visualize electron density maps in Mercury CSD to identify unresolved solvent molecules .
Q. How to design a structure-activity relationship (SAR) study to evaluate substituent effects on bioactivity?
- Methodology : Synthesize analogs with variable alkyl chain lengths (e.g., butyl, methyl) at the 4-position (see ) and compare their antimicrobial/antioxidant efficacy. Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial DNA gyrase). Corrogate experimental IC₅₀ values (via microbroth dilution) with computational ΔG values to identify optimal substituents .
Q. What experimental strategies mitigate discrepancies between computational predictions and biological assay results?
- Methodology :
- Purity Verification : Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Assay Validation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and test cytotoxicity on mammalian cell lines (e.g., HEK-293) to exclude non-specific effects.
- Metabolite Screening : Perform LC-MS to detect potential in vitro degradation products that may influence activity .
Q. How to evaluate the compound’s potential as a fluorescent probe for cellular imaging?
- Methodology : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence emission (λem ~400–450 nm) in PBS and DMSO. Test photostability under continuous irradiation (365 nm) and cellular uptake in live HeLa cells using confocal microscopy. Compare with commercial probes (e.g., coumarin 343) .
Data Analysis and Interpretation
Q. How to address conflicting NMR data (e.g., unexpected splitting or integration ratios)?
- Methodology :
- Dynamic Effects : Check for restricted rotation of the ethyl group using variable-temperature NMR (VT-NMR) in DMSO-d₆.
- Impurity Identification : Perform COSY and HSQC to isolate coupling patterns. Compare with simulated spectra (e.g., MestReNova) .
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?
- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀. Use ANOVA with post-hoc Tukey tests for group comparisons. Report 95% confidence intervals and assess assay reproducibility via inter-day CV (<15%) .
Software and Computational Tools
Q. Which software packages are recommended for molecular modeling and crystallographic visualization?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
